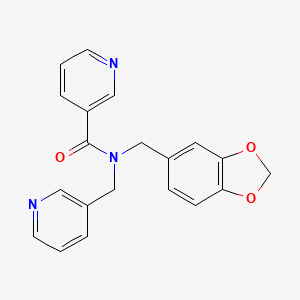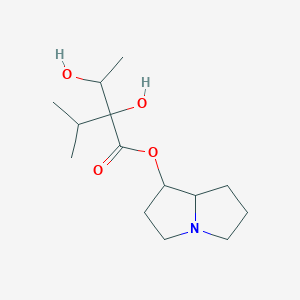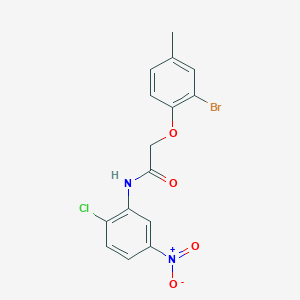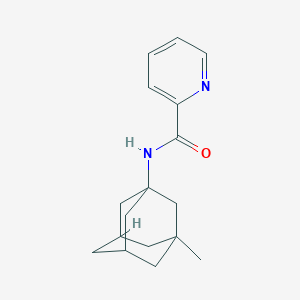![molecular formula C19H29N5O2 B6033564 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as CEP-1347, is a small molecule inhibitor that belongs to the family of pyrimidines. It was initially developed as a neuroprotective agent and has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine exerts its neuroprotective effects by inhibiting the activation of JNK. JNK is a signaling pathway that is activated in response to cellular stress and is known to play a role in the pathogenesis of neurodegenerative diseases. By inhibiting JNK activation, 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine reduces neuronal cell death and promotes neuronal survival.
Biochemical and Physiological Effects:
4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine reduces neuronal cell death and promotes neuronal survival. In vivo studies have shown that 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine reduces the loss of dopaminergic neurons in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it is a small molecule inhibitor and may not be as specific as other inhibitors. Additionally, its potential therapeutic applications are limited to neurodegenerative diseases.
Direcciones Futuras
1. Further studies are needed to determine the optimal dosage and administration of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine for therapeutic use.
2. The potential therapeutic applications of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in other neurodegenerative diseases should be explored.
3. The development of more specific JNK inhibitors could lead to the development of more effective neuroprotective agents.
4. The potential use of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine as a neuroprotective agent in other conditions such as traumatic brain injury should be investigated.
5. The potential use of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine in combination with other neuroprotective agents should be explored.
Métodos De Síntesis
The synthesis of 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves the reaction of 4-pyrimidinamine with 4-(cyclohexylcarbonyl)-1-piperazinecarboxylic acid, followed by the reaction of the resulting intermediate with morpholine. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential neuroprotective effects in Parkinson's disease. It has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK), a signaling pathway that is implicated in the pathogenesis of Parkinson's disease. 4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has also been studied for its potential therapeutic applications in other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.
Propiedades
IUPAC Name |
cyclohexyl-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c25-19(16-4-2-1-3-5-16)24-8-6-22(7-9-24)17-14-18(21-15-20-17)23-10-12-26-13-11-23/h14-16H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLESBLOIUPSJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)

![N-(4-fluorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6033510.png)
![N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6033537.png)


![2-{4-[(4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B6033551.png)
![1-(3-chlorophenyl)-4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]piperazine](/img/structure/B6033552.png)
![N-methyl-N-[(1-methyl-2-piperidinyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6033553.png)
![1-(2-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]-2-propanamine](/img/structure/B6033557.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)